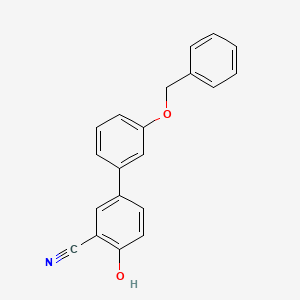

4-(3-Benzyloxyphenyl)-2-cyanophenol

Description

4-(3-Benzyloxyphenyl)-2-cyanophenol is a synthetic aromatic compound characterized by a phenol core substituted with a cyano group (-CN) at the 2-position and a 3-benzyloxyphenyl moiety at the 4-position.

Key structural attributes:

- Phenol backbone: Provides a reactive hydroxyl group for hydrogen bonding or derivatization.

- 3-Benzyloxyphenyl substituent: Enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.

Properties

IUPAC Name |

2-hydroxy-5-(3-phenylmethoxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO2/c21-13-18-11-17(9-10-20(18)22)16-7-4-8-19(12-16)23-14-15-5-2-1-3-6-15/h1-12,22H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTXNYIGRFIEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50685003 | |

| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261953-12-1 | |

| Record name | 3'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50685003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Benzyloxyphenyl)-2-cyanophenol can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-benzyloxyphenyl is coupled with a halogenated cyanophenol in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvents, may be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Benzyloxyphenyl)-2-cyanophenol can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The cyanophenol moiety can be reduced to form corresponding amines.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Aminophenols.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(3-Benzyloxyphenyl)-2-cyanophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in studies involving enzyme inhibition or as a probe for biological assays.

Industry: Used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Benzyloxyphenyl)-2-cyanophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzyloxy and cyanophenol groups can participate in hydrogen bonding and hydrophobic interactions, which are crucial for binding to molecular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(3-Benzyloxyphenyl)-2-cyanophenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Substituted Cyanophenols

- 2-Cyanophenol (CAS 611-20-1): Structure: Lacks the 4-(3-benzyloxyphenyl) group. Properties: Smaller molecular weight (119.12 g/mol) and higher polarity due to the absence of the bulky benzyloxy group. Reactivity: UV-induced photochemistry studies show that 2-cyanophenol undergoes photolytic cleavage of the -CN group under UV irradiation, which may limit its stability in light-exposed applications . Comparison: The addition of the 3-benzyloxyphenyl group in the target compound likely improves stability and lipophilicity, making it more suitable for hydrophobic environments (e.g., membrane-bound receptors).

Benzyloxyphenyl Derivatives

- 4-Benzyloxy Phenol: Structure: Contains a benzyloxy group at the 4-position of phenol but lacks the 2-cyano substituent. Applications: Commonly used as a building block in organic synthesis (e.g., boronic acid derivatives for Suzuki coupling) .

- 4-(3-Benzyloxyphenyl)-2-hydroxypyridine: Structure: Replaces the phenol ring with a pyridine heterocycle. Implications: The nitrogen atom in pyridine alters electron distribution and basicity, which may affect solubility and receptor binding compared to the phenolic structure of the target compound .

Allosteric Modulators of GLP-1R

- BETP (4-(3-Benzyloxyphenyl)-2-(ethylsulfonyl)-6-(trifluoromethyl)pyrimidine): Structure: Shares the 3-benzyloxyphenyl group but incorporates a pyrimidine ring with sulfonyl and trifluoromethyl substituents. Biological Activity: Acts as a positive allosteric modulator (PAM) of GLP-1R, binding to an intracellular region of the receptor . Comparison: While both compounds feature a 3-benzyloxyphenyl moiety, the target compound’s phenol-cyano structure may target different binding sites or exhibit distinct pharmacokinetic profiles due to reduced steric hindrance compared to BETP’s pyrimidine core.

Fluorinated and Heterocyclic Analogs

- 2-(3-Benzyloxyphenyl)-3,3,3-trifluoro-2-hydroxypropionic Acid: Structure: Contains a trifluoromethyl group and a carboxylic acid chain, increasing acidity and metabolic stability. Comparison: The target compound’s cyano-phenol system lacks the ionizable carboxylic acid group, which may reduce water solubility but improve membrane permeability .

- 4-[Benzo(b)thiophen-2-yl]-2-cyanophenol: Structure: Replaces the benzyloxyphenyl group with a benzo[b]thiophene ring.

Data Table: Structural and Functional Comparison

Key Research Findings

- Electronic Effects: The cyano group in this compound likely enhances electron-withdrawing properties, stabilizing negative charge density on the phenol oxygen, which could influence hydrogen-bonding interactions in biological systems .

- Binding Site Specificity : While BETP targets the intracellular end of TM6 in GLP-1R, the target compound’s smaller size and lack of a pyrimidine ring may direct it toward extracellular or orthosteric binding sites .

- Stability Considerations : Derivatives with fluorinated groups (e.g., trifluoromethyl) or heterocycles (e.g., pyridine) exhibit varied metabolic stability and solubility profiles compared to the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.